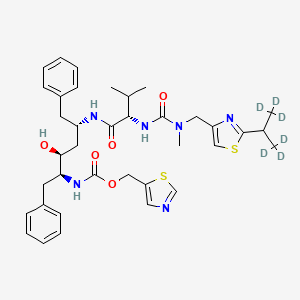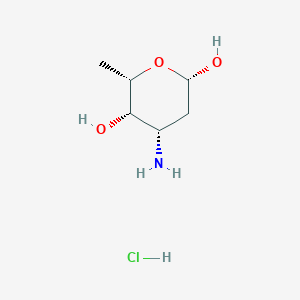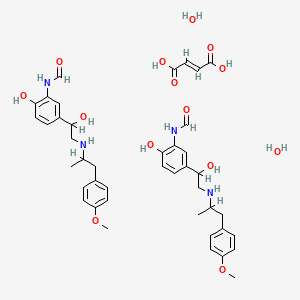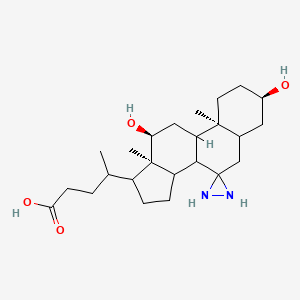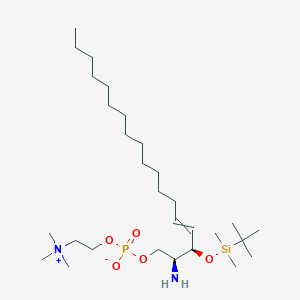
1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that carefully introduce functional groups to achieve the desired molecular structure. Although specific synthesis pathways for 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol are not directly mentioned in the literature, the synthesis of similar compounds provides insight into potential methods. For example, reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions can produce compounds with dien-dione configurations, indicating that base-catalyzed condensation reactions could be a viable pathway for synthesizing similar molecules (Nye, Turnbull, & Wikaira, 2013).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. For compounds similar to 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol, crystallographic studies reveal important features such as intramolecular hydrogen bonding and molecular conformations. These structural details are essential for predicting how such molecules might interact in various chemical environments and for designing further chemical transformations (Nye, Turnbull, & Wikaira, 2013).
Aplicaciones Científicas De Investigación
Molecular Structure and Bonding
- The compound has shown a structure that lies across a crystallographic inversion center and demonstrates intramolecular hydrogen bonding, similar to acetylacetone. The hydrogen bonds link the molecules into chains parallel to a specific axis, indicating potential applications in molecular assembly and material science (Nye, Turnbull, & Wikaira, 2013).
Catalytic and Structural Properties in Complexes
- The compound is involved in the formation of metal complexes, showing different coordination modes with metal ions. This structural variation and the catalytic properties of these complexes may be of interest in fields like catalysis or material chemistry (Chattopadhyay, Drew, & Ghosh, 2008).
Polymer Synthesis and Properties
- Used as a monomer or a component in the synthesis of polymers, the compound contributes to the formation of ‘hyperbranched’ polyesters. The structure and the molecular weight of the resulting polymers have been thoroughly characterized, indicating its role in polymer chemistry and materials engineering (Kricheldorf, Hobzova, & Schwarz, 2003).
Enantioselective Synthesis and Chirality
- In the realm of organic synthesis, the compound is part of the processes that involve enantioselective synthesis. The production of enantiomerically pure products from this compound can have significant implications in the pharmaceutical industry and asymmetric synthesis (Rachwalski et al., 2008).
Crystal Structure Analysis
- The crystal structure analyses involving this compound help in understanding the intermolecular and intramolecular interactions. This knowledge is crucial for designing materials with specific properties and for understanding the behavior of molecules in the solid state (Singh, Twamley, & Shreeve, 2001).
Propiedades
IUPAC Name |
[(2Z,4Z)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5-,24-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLDOABYANMNR-LRFLAKLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=C(C=C1)OC(=O)C)\C(=C/COC(=O)C)\C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

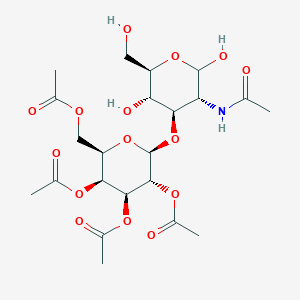
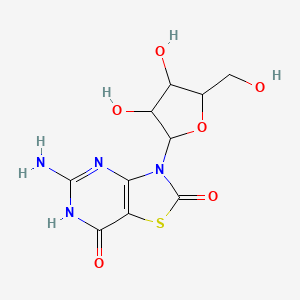
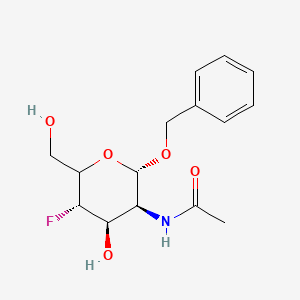
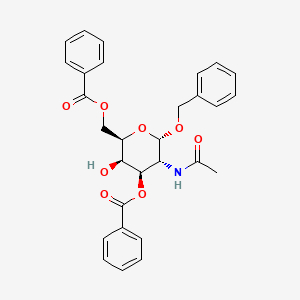
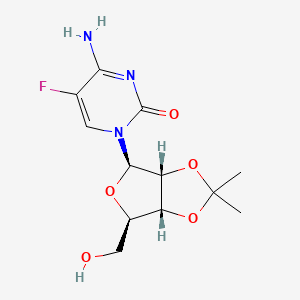
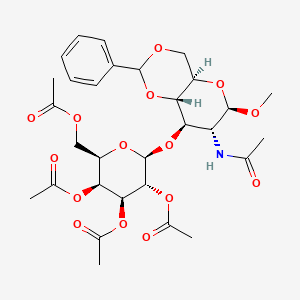

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
